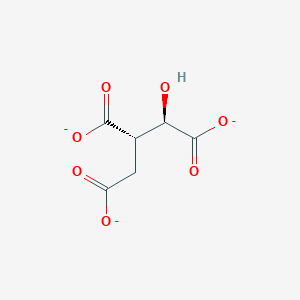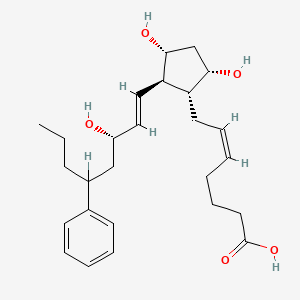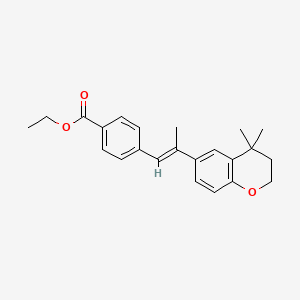
3,5-Bis(2-pyridin-4-ylethynyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(2-pyridin-4-ylethynyl)pyridine is an organic compound with the molecular formula C19H11N3 It is a derivative of pyridine, featuring two pyridyl groups attached to the central pyridine ring via ethynyl linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(2-pyridin-4-ylethynyl)pyridine typically involves the coupling of 3,5-dibromopyridine with 4-ethynylpyridine using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. The reaction conditions generally include the use of a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an appropriate solvent (e.g., tetrahydrofuran or dimethylformamide) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(2-pyridin-4-ylethynyl)pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyridine rings can be reduced to form dihydropyridine derivatives.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of halogenated or aminated pyridine derivatives.
Applications De Recherche Scientifique
3,5-Bis(2-pyridin-4-ylethynyl)pyridine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,5-Bis(2-pyridin-4-ylethynyl)pyridine depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through its nitrogen atoms. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tridentate ligand with similar coordination properties.
3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole: A compound with similar structural features but different functional groups.
Uniqueness
3,5-Bis(2-pyridin-4-ylethynyl)pyridine is unique due to its ethynyl linkages, which provide rigidity and planarity to the molecule, enhancing its ability to participate in π-π stacking interactions and coordination with metal centers. This makes it particularly valuable in the design of advanced materials and coordination complexes.
Propriétés
Formule moléculaire |
C19H11N3 |
|---|---|
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
3,5-bis(2-pyridin-4-ylethynyl)pyridine |
InChI |
InChI=1S/C19H11N3/c1(16-5-9-20-10-6-16)3-18-13-19(15-22-14-18)4-2-17-7-11-21-12-8-17/h5-15H |
Clé InChI |
DLXSPYNTUTYKHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C#CC2=CC(=CN=C2)C#CC3=CC=NC=C3 |
Synonymes |
3,5-bis(4-pyridylethynyl)pyridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(S)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1R,3S)-3-[(Z)-3-butoxy-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1233798.png)




![(4E,7E,10E,13E,16E,19E)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B1233807.png)
![3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide](/img/structure/B1233808.png)

